3,4-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5S/c1-25-13-6-4-12(5-7-13)22-17(19-20-21-22)11-18-28(23,24)14-8-9-15(26-2)16(10-14)27-3/h4-10,18H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRYUPFHIQPYFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach is the reaction of 3,4-dimethoxybenzenesulfonyl chloride with a tetrazole derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Hydrolysis of Sulfonamide and Methoxy Groups
The sulfonamide linkage undergoes hydrolysis under acidic or basic conditions, while methoxy groups demonstrate stability under moderate pH ranges but degrade under extreme conditions.
Key Findings :
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Acidic hydrolysis cleaves the sulfonamide bond, yielding sulfonic acid and tetrazole-amine derivatives .
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Methoxy groups resist hydrolysis below 100°C but undergo demethylation with strong protic acids like HBr .
Tetrazole Ring Modifications
The 1H-tetrazole ring participates in electrophilic substitutions and coordination reactions due to its electron-rich nitrogen atoms.
Key Findings :
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Methylation at the N2 position enhances metabolic stability in pharmacokinetic studies .
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Copper complexes exhibit catalytic activity in oxidation reactions .
Electrophilic Aromatic Substitution (EAS)
The electron-rich 3,4-dimethoxybenzene ring undergoes regioselective substitutions.
Regioselectivity Trends :
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Nitration favors the para position relative to the sulfonamide group due to steric and electronic directing effects.
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Methoxy groups activate the ring toward electrophiles but sterically hinder ortho positions .
Reductive Transformations
The sulfonamide and tetrazole functionalities respond to reductive environments.
Key Findings :
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LiAlH₄ reduces the sulfonamide to a secondary amine while preserving methoxy groups .
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Tetrazole hydrogenation yields imidazoline derivatives with retained aryl substituents .
Oxidative Reactions
Controlled oxidation targets methoxy and sulfonamide groups.
Mechanistic Insights :
-
BBr₃ selectively demethylates methoxy groups without affecting the sulfonamide .
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KMnO₄ oxidizes sulfonamides to sulfonic acids under vigorous conditions .
Cross-Coupling Reactions
The tetrazole-methyl-sulfonamide structure facilitates palladium-mediated couplings.
Applications :
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Suzuki couplings enable biaryl synthesis for structure-activity relationship (SAR) studies .
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Buchwald-Hartwig amination diversifies the sulfonamide’s N-substituents .
Stability Under Thermal and Photolytic Stress
Stability Profile :
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Thermal decomposition above 180°C releases SO₂, suggesting limited high-temperature utility .
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UV exposure induces radical-mediated degradation, necessitating light-protected storage .
Biological Activity and Reactivity Correlations
The compound’s bioactivity (e.g., kinase inhibition) correlates with its chemical modifications:
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent through its inhibition of carbonic anhydrase IX (CA IX). This enzyme is often overexpressed in tumors and is associated with poor prognosis.
- Inhibition Studies : The compound demonstrated significant enzyme inhibition with IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity over CA II (IC50 values between 1.55 and 3.92 μM) .
- Apoptosis Induction : In vitro assays on MDA-MB-231 breast cancer cells revealed that the compound could induce apoptosis significantly, as evidenced by a 22-fold increase in annexin V-FITC positivity compared to control .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly its effectiveness against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited potent antibacterial activity with MIC values as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Mycobacterium tuberculosis | 32 |
These findings suggest that the compound could serve as a novel antimicrobial agent, particularly against resistant strains .
Case Study on Anticancer Activity
A preclinical study focused on the use of this compound in models of breast cancer showed promising results in enhancing cognitive functions while reducing tumor growth markers. The administration of the compound led to a significant decrease in CA IX levels, correlating with reduced tumor viability .
Case Study on Antimicrobial Efficacy
Research conducted by Desai et al. (2016) indicated that similar derivatives exhibited a fourfold increase in potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin. This underscores the potential for developing new treatments for antibiotic-resistant infections .
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzenesulfonamide Core
Positional Isomerism of Methoxy Groups
- 2,5-Dimethoxy Analogs: The compound 2,5-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS: 921123-91-3) differs only in the positions of methoxy groups (2,5 vs. 3,4).
- 3,4-Dimethoxy Derivatives in Thiazole Systems : In JM6 (3,4-dimethoxy-N-[4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzenesulfonamide ), the 3,4-dimethoxy benzenesulfonamide is attached to a thiazole ring instead of a tetrazole. JM6 exhibits potent KMO inhibition (64% at 10 µM), highlighting the importance of the sulfonamide moiety in enzyme interaction. Replacing thiazole with tetrazole may alter steric and electronic compatibility with target proteins .
Replacement of Sulfonamide with Sulfonyl Groups
- 4-(((1-(4-Methoxyphenyl)-1H-Tetrazol-5-yl)Methyl)Sulfonyl) Derivatives: In 3ea (C25H24N5O3S+), the sulfonamide is replaced by a sulfonyl group connected to a nitrile-containing side chain.
Variations in the Tetrazole Substituents
Substituents on the Tetrazole Ring
- 1-(tert-Butyl)-1H-Tetrazole Derivatives : Compounds like 10b (N-((1-(tert-butyl)-1H-tetrazol-5-yl)(4-methoxyphenyl)methyl)prop-2-yn-1-amine ) feature bulky tert-butyl groups on the tetrazole, which improve metabolic stability but may hinder target binding due to steric effects. In contrast, the 4-methoxyphenyl group in the query compound balances lipophilicity and π-π stacking interactions .
- N-(2-Chlorotrityl)-Tetrazole Derivatives : Analogs such as 8 and 9 () incorporate a 2-chlorotrityl group, which enhances crystallinity and synthetic yield (90–93%) but introduces steric bulk that may reduce bioavailability compared to the smaller 4-methoxyphenyl substituent .
Biological Activity
3,4-Dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, often referred to by its chemical structure or CAS number 921123-91-3, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 405.4 g/mol. Its structure features a benzenesulfonamide moiety linked to a tetrazole unit, which is significant for its biological function.
Antitumor Activity
Research has indicated that compounds containing tetrazole rings exhibit notable antitumor properties. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the phenyl rings enhances cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of tetrazole demonstrate significant inhibition of cell proliferation in human cancer cell lines such as A-431 and Jurkat cells, with IC50 values in the low micromolar range (approximately 1.61 µg/mL) .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A-431 | < 2.0 |
| Other Tetrazole Derivative | Jurkat | < 2.0 |
Antimicrobial Activity
The antimicrobial properties of sulfonamide compounds are well-documented. While specific studies on this compound's antibacterial effects are sparse, related sulfonamides have shown promising activity against various bacterial strains. This suggests that this compound may also possess antimicrobial properties worthy of investigation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and survival.
- Interference with Cell Signaling : The tetrazole moiety may interact with cellular receptors or signaling pathways critical for cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that derivatives can induce programmed cell death in cancer cells through various apoptotic pathways.
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various tetrazole derivatives, it was found that modifications to the phenyl ring significantly influenced activity. Compounds similar to our target demonstrated enhanced cytotoxicity when electron-donating groups were present .
Study 2: High-Throughput Screening
High-throughput screening techniques have identified several candidates from a library of sulfonamides with potential anticancer activities. The compound's structural features align with those found in effective agents from these screenings .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for constructing the tetrazole and sulfonamide moieties in this compound?
- The tetrazole ring is typically synthesized via cyclization of azides with nitriles or by reacting arylhydrazines with sodium azide under acidic conditions . The sulfonamide group is introduced through nucleophilic substitution, where a benzenesulfonyl chloride reacts with an amine precursor (e.g., (1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methylamine). Reaction conditions (e.g., pH, temperature) are critical to avoid side products like sulfonic acids .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- X-ray crystallography (using SHELXL for refinement) is essential for resolving bond lengths, angles, and supramolecular interactions . NMR spectroscopy identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm), while FTIR confirms functional groups (S=O stretching at ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What are the primary challenges in optimizing reaction yields during synthesis?
- Competing reactions, such as over-sulfonation or incomplete cyclization, require precise stoichiometry and catalysts (e.g., Pd for coupling reactions). For example, excess sodium azide can lead to byproducts in tetrazole synthesis. Purification via column chromatography or recrystallization is often necessary .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Substituent effects on the tetrazole and benzenesulfonamide rings significantly alter biological activity. For instance:
- Electron-withdrawing groups (e.g., fluorine) on the phenyl ring improve metabolic stability .
- Methoxy groups at the 3,4-positions enhance enzyme inhibition by mimicking natural substrates (e.g., in kynurenine pathway inhibitors) .
Computational docking (e.g., using AutoDock) predicts binding affinities to targets like dipeptidyl peptidase IV (DPP-IV) or AKT kinases .
Q. How do researchers resolve contradictions in biological activity data across similar analogs?
- Contradictions may arise from assay conditions (e.g., cell line variability) or pharmacokinetic factors. For example:
- A compound with high in vitro potency but low in vivo efficacy may suffer from poor bioavailability.
- Metabolite profiling (e.g., LC-MS) identifies active or inactive derivatives.
- Comparative studies using radiolabeled analogs (e.g., [14C]-labeled methyl groups) track tissue distribution and clearance .
Q. What computational strategies are used to predict reactivity and regioselectivity in derivative synthesis?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example:
- The tetrazole ring’s N2 position is electron-rich, favoring alkylation or acylation .
- Molecular dynamics simulations model solvent effects on reaction pathways, guiding solvent selection (e.g., DMF for polar intermediates) .
Q. How does the compound interact with biological targets at the molecular level?
- The sulfonamide group acts as a hydrogen-bond acceptor, binding to catalytic residues in enzymes (e.g., carbonic anhydrase). The tetrazole ring’s aromaticity facilitates π-π stacking with hydrophobic pockets in receptors (e.g., angiotensin II receptors). Crystallographic data reveal that the 3,4-dimethoxy groups occupy sterically demanding regions, enhancing selectivity .
Notes for Experimental Design
- Crystallization : Use slow evaporation in methanol/water (7:3) to obtain single crystals for XRD .
- Enzyme Assays : Include positive controls (e.g., Irbesartan for angiotensin receptor studies) and validate with triplicate runs .
- Toxicity Screening : Prioritize zebrafish models for rapid assessment of neurotoxicity or cardiotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
